Fenoverine

Description

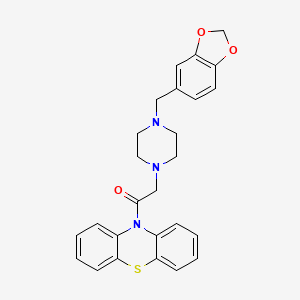

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAJTZKNDCEGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046296 | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37561-27-6 | |

| Record name | Fenoverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a non-anticholinergic antispasmodic agent that exerts its primary effect on smooth muscle, particularly within the gastrointestinal tract.[1] Its mechanism of action is centered on the modulation of intracellular calcium (Ca2+) concentration, a critical determinant of smooth muscle contractility. This technical guide provides an in-depth analysis of fenoverine's molecular interactions, detailing its effects on ion channels and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents visual representations of the underlying mechanisms to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism: Modulation of Intracellular Calcium

The fundamental action of fenoverine is the reduction of cytosolic Ca2+ levels in smooth muscle cells.[2] This is achieved through a dual effect: inhibition of Ca2+ influx from the extracellular space and interference with Ca2+ release from intracellular stores.[2][3] This reduction in available intracellular calcium leads to the relaxation of smooth muscle and the alleviation of spasms.

Inhibition of L-type Voltage-Dependent Calcium Channels

The primary molecular target of fenoverine is the L-type voltage-dependent calcium channel (L-VDCC) located on the sarcolemma of smooth muscle cells.[4] By blocking these channels, fenoverine directly curtails the influx of extracellular Ca2+ that is essential for initiating and maintaining the contractile state.

Electrophysiological studies using the whole-cell patch-clamp technique have demonstrated that fenoverine inhibits both fast and slow Ca2+ channel currents in a concentration-dependent manner. This inhibition is also voltage-dependent, with a higher affinity for inactivated Ca2+ channels. This suggests that fenoverine is more effective in depolarized cells, a state associated with hyperactivity and spasms.

Putative Effects on Intracellular Calcium Release

In addition to blocking Ca2+ entry, fenoverine is suggested to modulate the release of Ca2+ from the sarcoplasmic reticulum (SR), the main intracellular Ca2+ reservoir.[2][3] While the precise mechanism is not fully elucidated, it is hypothesized that fenoverine may interfere with the signaling pathways that trigger Ca2+ release from the SR, such as those involving inositol trisphosphate (IP3) or ryanodine receptors. However, direct evidence of fenoverine binding to or directly inhibiting these receptors is currently lacking in the reviewed literature.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of fenoverine from key in vitro studies.

| Preparation | Stimulus | Parameter | Value | Reference |

| Rat Myometrium & Colon | Electrical Stimulation | ID50 | 8.10 x 10⁻⁷ M | [3] |

| Rat Myometrium & Colon | Hyperpotassic Solution (Depolarization) | ID50 | 3.1 x 10⁻⁶ M | [3] |

| Rat Colon | Hyperpotassic Solution (Depolarization) | ID50 | 5.10 x 10⁻⁵ M | [3] |

| Rat Myometrium & Colon | Acetylcholine (in Ca²⁺-free/EGTA medium) | ID50 | 3.1 x 10⁻⁶ M | [3] |

Table 1: Inhibitory Potency of Fenoverine on Induced Smooth Muscle Contractions.

| Cell Type | Channel Current | Holding Potential | IC50 | Reference |

| Rat Portal Vein Smooth Muscle | Fast Ca²⁺ Channel | -70 mV | 7.5 µM | Mironneau et al., 1991 |

| Rat Portal Vein Smooth Muscle | Slow Ca²⁺ Channel | -40 mV | 1.9 µM | Mironneau et al., 1991 |

| Rat Pregnant Myometrium | Slow Ca²⁺ Channel | -70 mV | 2.3 µM | Mironneau et al., 1991 |

Table 2: Inhibitory Concentration (IC50) of Fenoverine on Calcium Channel Currents.

| Drug | Tissue | Parameter | Value (pIC50) | Reference |

| Fenoverine | Rat Portal Vein (Slow Ca²⁺ Current) | pIC50 | ~5.72 | Mironneau et al., 1991 |

| Nifedipine | Rat Tail Artery | pIC50 | 8.0 | [5] |

| Verapamil | Rat Tail Artery | pIC50 | 6.0 | [5] |

| Diltiazem | Rat Tail Artery | pIC50 | 5.7 | [5] |

Table 3: Comparative Potency of Calcium Channel Blockers (pIC50 = -log(IC50)). Note: Data for fenoverine and other blockers are from different studies and tissues, so direct comparison should be made with caution.

Experimental Protocols

Isometric Contraction Studies (as per Gonella et al., 1987)

-

Tissue Preparation: Isolated strips of rabbit colon, rat colon, and rat myometrium were used.

-

Methodology: The tissues were mounted in organ baths containing a physiological salt solution, and isometric contractions were recorded using force transducers.

-

Stimulation: Contractions were induced by electrical field stimulation, depolarization with a high potassium (hyperpotassic) solution, or by the addition of acetylcholine in a calcium-free medium containing EGTA to assess the release of intracellular calcium.

-

Data Analysis: The concentration of fenoverine required to produce a 50% inhibition of the induced contraction (ID50) was determined.

Patch-Clamp Electrophysiology (based on Mironneau et al., 1991)

-

Cell Preparation: Single smooth muscle cells were enzymatically isolated from rat portal vein and pregnant rat myometrium.

-

Methodology: The whole-cell configuration of the patch-clamp technique was employed to record inward Ca2+ currents.

-

Solutions: While the exact compositions from the Mironneau et al. (1991) study are not detailed in the available literature, a typical experimental setup would involve:

-

Extracellular (Bath) Solution (in mM): NaCl 130, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): CsCl 130, MgCl2 2, ATP-Mg 2, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol: Cells were held at different holding potentials (e.g., -70 mV and -40 mV) to investigate the state-dependency of the channel blockade. Depolarizing voltage steps were applied to elicit Ca2+ currents.

-

Data Analysis: The concentration-response curves for fenoverine's inhibition of the peak Ca2+ current were constructed to determine the IC50 values.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by fenoverine.

Caption: Fenoverine's primary mechanism of action on smooth muscle cells.

Caption: Workflow for patch-clamp analysis of fenoverine's effect.

Caption: Downstream signaling cascade leading to smooth muscle contraction.

Adverse Effects: Rhabdomyolysis

A notable and serious adverse effect associated with fenoverine is rhabdomyolysis, the breakdown of skeletal muscle tissue.[6] The exact mechanism by which fenoverine, a smooth muscle relaxant, induces skeletal muscle damage is not fully understood. However, as a phenothiazine derivative, it is hypothesized that it may be related to direct myotoxicity or idiosyncratic metabolic reactions.[7] Factors such as pre-existing liver dysfunction may increase the risk of this adverse event, potentially due to altered drug metabolism and accumulation.[7] The pathophysiology of drug-induced rhabdomyolysis often involves disruption of myocyte calcium homeostasis, mitochondrial dysfunction, and depletion of ATP, leading to cell death and the release of myoglobin and other intracellular components into the circulation.[8]

Conclusion

Fenoverine's primary mechanism of action on smooth muscle is the inhibition of L-type voltage-dependent calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation. Its voltage-dependent action makes it particularly effective in hyperactive smooth muscle. While an additional effect on intracellular calcium release from the sarcoplasmic reticulum has been proposed, this requires further investigation. The quantitative data available demonstrate its potency in inhibiting smooth muscle contraction and calcium channel currents. Understanding the detailed molecular interactions and signaling pathways of fenoverine is crucial for the development of more selective and safer smooth muscle relaxants. Further research is warranted to fully elucidate its effects on intracellular calcium stores and the precise mechanism underlying the rare but serious adverse effect of rhabdomyolysis.

References

- 1. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 2. Malignant drug-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenoverine-induced rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Fenoverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a musculotropic antispasmodic agent recognized for its efficacy in managing gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic methodologies for Fenoverine. The document elucidates the key physicochemical properties of the molecule, supported by quantitative data presented in tabular format for clarity and comparative analysis. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of its synthetic pathway and proposed mechanism of action through its interaction with voltage-gated calcium channels. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of Fenoverine

Fenoverine, systematically named 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator.[1][5]

Table 1: Chemical and Physical Properties of Fenoverine

| Property | Value | Reference |

| IUPAC Name | 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one | [3][6] |

| CAS Number | 37561-27-6 | [3] |

| Molecular Formula | C₂₆H₂₅N₃O₃S | [3][4] |

| Molecular Weight | 459.56 g/mol | [5] |

| Appearance | Pale Beige to Beige Solid | |

| Melting Point | 141-142 °C | |

| Boiling Point | 671.8±55.0 °C (Predicted) | |

| Density | 1.343±0.06 g/cm³ (Predicted) | |

| pKa | 6.47±0.10 (Predicted) | |

| Solubility | Practically insoluble in water and DCM; Slightly soluble in ethanol and methanol; Freely soluble in 0.1N HCl and DMSO (80 mg/mL).[2][7] | [2][7] |

Synthesis of Fenoverine

The synthesis of Fenoverine is a multi-step process that involves the preparation of two key intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These intermediates are subsequently coupled to yield the final product.

Synthetic Pathway

Caption: Synthetic route of Fenoverine.

Experimental Protocols

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

-

Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.

-

Procedure:

-

Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the solution to reflux.

-

Add a catalytic amount of bromine to initiate the reaction.

-

Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.

-

Continue refluxing for 5 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from absolute ethanol to yield pure 10-(chloroacetyl)phenothiazine.

-

Step 2: Synthesis of 1-(Piperonyl)piperazine

-

Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or methanol).

-

Procedure (Illustrative example using reductive amination):

-

To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0 mol).

-

Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

-

Add the reducing agent portion-wise while maintaining the temperature.

-

Continue stirring at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-(piperonyl)piperazine.

-

Step 3: Synthesis of Fenoverine

-

Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.

-

Procedure:

-

In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry toluene.

-

Reflux the mixture for 3 hours.

-

Cool the solution to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from isopropyl ether to obtain pure Fenoverine.

-

The final product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Fenoverine

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the phenothiazine and piperonyl groups (approx. 6.8-8.0 ppm), methylene protons of the piperonyl group (approx. 5.9 ppm), methylene protons of the piperazine ring and the acetyl linker (approx. 2.5-4.5 ppm). |

| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), carbonyl carbon of the amide (approx. 165-175 ppm), methylene carbons (approx. 40-65 ppm). |

| IR (Infrared) | C=O stretching (amide) around 1670-1690 cm⁻¹, C-N stretching, C-O-C stretching (dioxole ring), and aromatic C-H stretching.[8][9] |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 459.16, with fragmentation patterns corresponding to the loss of the piperonylpiperazine moiety and cleavage of the phenothiazine ring.[3] |

Mechanism of Action: Voltage-Gated Calcium Channel Modulation

Fenoverine exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium channels in smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, it prevents the cascade of events leading to muscle contraction.

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of Fenoverine.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated calcium channels.[1] This leads to an influx of calcium ions into the cell, which then bind to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Fenoverine intervenes in this pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting the entire contraction cascade.[1]

Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis, and mechanism of action of Fenoverine. The presented data and protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of Fenoverine's chemistry and pharmacology is essential for its potential further development and for the exploration of new therapeutic applications. The provided synthetic route and methodologies can serve as a foundation for process optimization and scale-up, while the elucidation of its mechanism of action can guide future drug design and discovery efforts targeting similar pathways.

References

- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenoverine | C26H25N3O3S | CID 72098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 37561-27-6: Fenoverine | CymitQuimica [cymitquimica.com]

- 5. Fenoverine | Smooth muscle motor synchronizer | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics and Absorption of Fenoverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is an antispasmodic agent primarily utilized for the management of gastrointestinal smooth muscle spasms.[1][2] Its therapeutic effect is derived from its specific mechanism of action on cellular calcium ion channels. This technical guide provides a comprehensive overview of the current understanding of Fenoverine's pharmacokinetics and absorption, detailing its mechanism of action, metabolic pathways, and the experimental methodologies used for its study. While extensive quantitative human pharmacokinetic data is not widely available in the public domain, this guide synthesizes the existing knowledge to inform researchers and professionals in the field of drug development.

Mechanism of Action

Fenoverine exerts its spasmolytic effects by acting as a calcium channel blocker.[2] Specifically, it targets and inhibits the L-type calcium channels located on the smooth muscle cells of the gastrointestinal tract.[2] This inhibition prevents the influx of extracellular calcium into the muscle cells, a critical step in the initiation of muscle contraction. By reducing intracellular calcium levels, Fenoverine leads to the relaxation of gastrointestinal smooth muscle, thereby alleviating spasms and associated pain.[2]

Some studies have suggested a potential secondary mechanism of action involving serotonin receptors, which may also contribute to its antispasmodic properties. However, this interaction is not as well-established as its primary role as a calcium channel blocker and requires further investigation.[2]

Signaling Pathway of Fenoverine

Absorption

Fenoverine is administered orally and is reported to be well-absorbed from the gastrointestinal tract.[2] Clinical observations indicate a relatively rapid onset of action, typically within 30 to 60 minutes of administration, suggesting efficient absorption.[2] The usual oral dosage for adults is 100 mg three times a day or 200 mg twice a day.[3]

Factors that can influence the rate and extent of absorption of orally administered drugs include the drug's physicochemical properties, formulation, and various physiological factors such as gastrointestinal pH, motility, and the presence of food. While specific studies on these factors for Fenoverine are not extensively detailed in the literature, its rapid onset of action suggests that it is readily available for absorption in the upper gastrointestinal tract.

Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic data for Fenoverine in humans, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC), are not extensively reported in publicly available literature. One study mentions a pilot pharmacokinetic study in a single healthy volunteer, but the specific results were not provided.[1] The table below is intended to structure any future findings.

| Parameter | Value | Units | Conditions | Reference |

| Cmax | Data not available | ng/mL | Single oral dose (e.g., 200 mg) | - |

| Tmax | Data not available | hours | Single oral dose (e.g., 200 mg) | - |

| AUC (0-t) | Data not available | ng·h/mL | Single oral dose (e.g., 200 mg) | - |

| Bioavailability | Data not available | % | Oral administration | - |

| Protein Binding | Data not available | % | Human plasma | - |

Metabolism and Excretion

The metabolic fate of Fenoverine has not been extensively elucidated in the available literature. As with many pharmaceuticals, it is anticipated that Fenoverine undergoes metabolism in the liver, likely involving the cytochrome P450 (CYP) enzyme system.[4][5] Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions are the common pathways for drug metabolism, transforming the parent drug into more water-soluble metabolites for excretion.[4] However, specific metabolites of Fenoverine and the particular CYP isoenzymes involved in its biotransformation have not been identified in the reviewed scientific literature. The route and rate of excretion of Fenoverine and its potential metabolites are also not well-documented.

Experimental Protocols

Representative Pharmacokinetic Study Protocol

The following is a representative protocol for a single-dose, open-label pharmacokinetic study of Fenoverine in healthy volunteers, based on standard practices in clinical pharmacology.

Objective: To characterize the pharmacokinetic profile of a single oral dose of Fenoverine in healthy adult subjects.

Study Design:

-

A single-center, open-label, single-dose study.

-

Subjects: A cohort of healthy adult volunteers (e.g., n=12) meeting specific inclusion and exclusion criteria.

-

Drug Administration: A single oral dose of 200 mg Fenoverine administered with a standardized volume of water after an overnight fast.

-

Blood Sampling: Venous blood samples (e.g., 5 mL) collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

Experimental Workflow

Analytical Method for Fenoverine in Human Plasma

The quantification of Fenoverine in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

-

Column: A reversed-phase column, such as a Nucleosil 5-micron CN column.[1]

-

Mobile Phase: A mixture of acetonitrile and a buffer, for example, acetonitrile:0.1 M ammonium acetate (60:40).[1]

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Detection: UV detection at a wavelength of 254 nm.[1]

-

Quantification: The concentration of Fenoverine in plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of Fenoverine.

Sample Preparation:

-

Plasma samples are typically prepared using protein precipitation followed by centrifugation to remove plasma proteins. The supernatant is then injected into the HPLC system for analysis.

Conclusion

Fenoverine is an effective antispasmodic agent with a well-defined primary mechanism of action involving the inhibition of L-type calcium channels in gastrointestinal smooth muscle. It is orally administered and rapidly absorbed. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data in humans, as well as comprehensive information on its metabolic pathways and excretion. Further research is warranted to fully characterize the pharmacokinetic profile of Fenoverine, which would be invaluable for optimizing its therapeutic use and for the development of future drug candidates in this class. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such future investigations.

References

- 1. Determination of fenoverine, a modulator of smooth muscle motility, in capsules and in human plasma: application to dosage form stability and a pilot study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Fenoverine used for? [synapse.patsnap.com]

- 3. Fenoverine: a two-step, double-blind and open clinical assessments of its smooth muscle synchronizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

Fenoverine's Impact on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a smooth muscle relaxant whose primary mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) levels. This technical guide provides an in-depth analysis of fenoverine's effects on [Ca2+]i, synthesizing data from various experimental models. We will delve into the quantitative aspects of its inhibitory actions on calcium channels and intracellular calcium release, detail the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of related pharmacotherapies.

Introduction

Fenoverine exerts its spasmolytic effects by interfering with the cellular calcium signaling that is fundamental to smooth muscle contraction.[1][2][3] Unlike antagonists of muscarinic or opiate receptors, fenoverine's primary action is the modulation of the calcium gradient across the cell membrane.[1][2] This is achieved through two main mechanisms: the inhibition of extracellular calcium influx and the regulation of calcium release from intracellular stores.[1][3][4] This guide will systematically explore the evidence supporting these mechanisms.

Quantitative Analysis of Fenoverine's Inhibitory Effects

The potency of fenoverine in modulating intracellular calcium has been quantified through various experimental approaches, primarily focusing on its inhibitory concentration (IC50) and inhibitory dose (ID50) values.

Inhibition of Voltage-Gated Calcium Channels

Patch-clamp studies on isolated smooth muscle cells have been instrumental in determining the direct inhibitory effect of fenoverine on voltage-gated calcium channels. These studies have revealed that fenoverine inhibits both fast and slow Ca2+ channel currents in a concentration-dependent manner.[1]

Table 1: IC50 Values of Fenoverine on Voltage-Gated Calcium Channels

| Tissue/Cell Type | Channel Type & Conditions | IC50 (µM) | Reference |

| Rat Portal Vein Smooth Muscle Cells | Fast Ca2+ Channel Current (Holding Potential: -70 mV) | 7.5 | [1] |

| Rat Portal Vein Smooth Muscle Cells | Slow Ca2+ Channel Current (Holding Potential: -40 mV) | 1.9 | [1] |

| Rat Pregnant Myometrium Cells | Slow Ca2+ Channel Current (Holding Potential: -70 mV) | 2.3 | [1] |

Note: The data indicates that fenoverine has a higher affinity for slow Ca2+ channels. Furthermore, its inhibitory effect is enhanced at more depolarized membrane potentials, suggesting a preferential binding to inactivated calcium channels.[1]

Inhibition of Smooth Muscle Contraction

The functional consequence of fenoverine's action on intracellular calcium is the inhibition of smooth muscle contraction. This has been quantified by measuring the concentration of fenoverine required to inhibit 50% of the contractile response (ID50) induced by various stimuli.

Table 2: ID50 Values of Fenoverine for Inhibition of Induced Smooth Muscle Contractions

| Tissue | Stimulus | ID50 (M) | Reference |

| Rat Myometrium | Electrical Stimulation | 8 x 10⁻⁷ | [2] |

| Rat Colon | Electrical Stimulation | 3.1 x 10⁻⁶ | [2] |

| Rat Myometrium | Hyperpotassic Solution (K+ Depolarization) | ~1 x 10⁻⁶ | [2] |

| Rat Colon | Hyperpotassic Solution (K+ Depolarization) | 5 x 10⁻⁵ | [2] |

| Rat Myometrium | Acetylcholine (in Ca2+-free/EGTA medium) | ~1 x 10⁻⁶ | [2] |

| Rat Colon | Acetylcholine (in Ca2+-free/EGTA medium) | ~3 x 10⁻⁶ | [2] |

Note: The effectiveness of fenoverine in inhibiting contractions induced by acetylcholine in a calcium-free medium suggests its ability to interfere with the release of calcium from intracellular stores.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the flow of ions, such as Ca2+, across the membrane of a single cell, allowing for the direct assessment of fenoverine's effect on calcium channel currents.

Protocol:

-

Cell Isolation: Single smooth muscle cells are isolated from tissues like the rat portal vein or myometrium through enzymatic digestion.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 3 MgCl2, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

-

External Solution: The standard external solution contains (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEAOH.

-

Recording Configuration: A whole-cell patch-clamp configuration is established. The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to keep the channels in a resting state.

-

Current Elicitation: Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.

-

Data Acquisition: Baseline currents are recorded before the application of fenoverine. The cell is then perfused with increasing concentrations of fenoverine, and the inhibition of the current is recorded at each concentration until a steady-state effect is achieved.

-

Data Analysis: The peak inward current at each fenoverine concentration is measured and normalized to the baseline current. A concentration-response curve is then plotted and fitted with the Hill equation to determine the IC50 value.

Intracellular Calcium Imaging with Fluorescence Microscopy

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to fenoverine. Fura-2 AM, a ratiometric fluorescent dye, is commonly used for this purpose.

Protocol:

-

Cell Preparation: Smooth muscle cells are isolated and plated on glass coverslips.

-

Dye Loading: Cells are incubated with 2 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 20-30 minutes at room temperature. This is followed by a wash and a further 30-minute incubation for de-esterification of the dye.

-

Imaging Setup: The coverslip is mounted on an inverted fluorescence microscope.

-

Fluorescence Measurement: Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

-

Experimental Procedure: A baseline fluorescence ratio is established. Fenoverine is then added to the perfusion solution at various concentrations. Changes in the fluorescence ratio are recorded over time to observe the effect of fenoverine on both basal and agonist-stimulated intracellular calcium levels.

-

Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium. The minimum fluorescence ratio (Rmin) is determined by subsequently adding a calcium chelator (e.g., EGTA). These values are used to convert the fluorescence ratios to absolute intracellular calcium concentrations.

Isometric Contraction Measurement

This technique measures the force of contraction of isolated smooth muscle strips, providing a functional readout of fenoverine's inhibitory effects.

Protocol:

-

Tissue Preparation: Smooth muscle strips (e.g., from rat colon or myometrium) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O2/5% CO2 mixture.

-

Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Stimulation: Contractions are induced by various stimuli, such as electrical field stimulation, high potassium (hyperpotassic) solution, or agonists like acetylcholine.

-

Fenoverine Application: After obtaining a stable contractile response, fenoverine is added to the organ bath in a cumulative manner to construct a dose-response curve.

-

Data Analysis: The inhibitory effect of fenoverine is calculated as the percentage decrease in the amplitude of the contraction. The ID50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by fenoverine and a typical experimental workflow for its evaluation.

Caption: Fenoverine's dual mechanism of action on intracellular calcium.

Caption: Workflow for evaluating fenoverine's effect on intracellular calcium.

Conclusion

Fenoverine's efficacy as a smooth muscle relaxant is unequivocally linked to its ability to lower intracellular calcium concentrations. The quantitative data presented demonstrates its potent inhibitory action on voltage-gated calcium channels and on the release of calcium from intracellular stores. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of fenoverine and other modulators of intracellular calcium. The visualization of the signaling pathways further clarifies the drug's mechanism of action, providing a valuable tool for both research and educational purposes. This comprehensive guide serves as a foundational resource for professionals seeking to understand and build upon the current knowledge of fenoverine's role in modulating smooth muscle physiology.

References

- 1. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]

- 4. moodle2.units.it [moodle2.units.it]

Unraveling Fenoverine's Enigmatic Dance with Serotonin Receptors: A Technical Guide for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential secondary action of fenoverine on serotonin receptors. While primarily recognized as a calcium channel blocker and antispasmodic agent, preliminary suggestions in the literature point towards a possible, yet uncharacterized, interaction with the serotonergic system.[1] This document outlines the necessary experimental frameworks and theoretical signaling pathways to rigorously explore this hypothesis.

Fenoverine, a piperazine derivative, exerts its principal therapeutic effects by modulating calcium influx in smooth muscle cells, leading to muscle relaxation.[1] However, the complexity of gastrointestinal motility and pain perception, where serotonin plays a crucial role, raises the intriguing possibility of a multi-target mechanism for fenoverine that could include serotonin receptors. A deeper understanding of this potential interaction could unveil novel therapeutic applications and a more complete pharmacological profile of the drug.

This guide provides a structured overview of the requisite quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a thorough investigation into fenoverine's serotonergic activity.

Section 1: Quantitative Data on Fenoverine's Interaction with Serotonin Receptors

A comprehensive literature search has revealed a significant gap in the existing data regarding fenoverine's affinity for and functional activity at serotonin (5-HT) receptors. To date, no published studies have reported quantitative metrics such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), maximal efficacy (Emax), or half-maximal effective concentrations (EC50) for fenoverine at any of the 5-HT receptor subtypes. The following tables are presented as a framework for the systematic collection of these crucial data points in future research endeavors.

Table 1: Fenoverine Binding Affinity for Serotonin Receptor Subtypes

| Receptor Subtype | Radioligand Used | Ki (nM) | IC50 (nM) | Source |

| 5-HT1A | e.g., [3H]8-OH-DPAT | Not Available | Not Available | - |

| 5-HT1B | e.g., [3H]GR 125743 | Not Available | Not Available | - |

| 5-HT1D | e.g., [3H]GR 125743 | Not Available | Not Available | - |

| 5-HT2A | e.g., [3H]Ketanserin | Not Available | Not Available | - |

| 5-HT2B | e.g., [3H]LSD | Not Available | Not Available | - |

| 5-HT2C | e.g., [3H]Mesulergine | Not Available | Not Available | - |

| 5-HT3 | e.g., [3H]Granisetron | Not Available | Not Available | - |

| 5-HT4 | e.g., [3H]GR 113808 | Not Available | Not Available | - |

| 5-HT5A | e.g., [3H]5-CT | Not Available | Not Available | - |

| 5-HT6 | e.g., [3H]LSD | Not Available | Not Available | - |

| 5-HT7 | e.g., [3H]5-CT | Not Available | Not Available | - |

Table 2: Fenoverine Functional Activity at Serotonin Receptor Subtypes

| Receptor Subtype | Functional Assay | Emax (%) | EC50 (nM) | Agonist/Antagonist/Inverse Agonist | Source |

| 5-HT1A | cAMP Inhibition | Not Available | Not Available | Not Determined | - |

| 5-HT2A | Calcium Flux / IP1 Accumulation | Not Available | Not Available | Not Determined | - |

| 5-HT2C | Calcium Flux / IP1 Accumulation | Not Available | Not Available | Not Determined | - |

| 5-HT4 | cAMP Stimulation | Not Available | Not Available | Not Determined | - |

| 5-HT6 | cAMP Stimulation | Not Available | Not Available | Not Determined | - |

| 5-HT7 | cAMP Stimulation | Not Available | Not Available | Not Determined | - |

Section 2: Experimental Protocols

To elucidate the potential interaction between fenoverine and serotonin receptors, the following established experimental protocols are recommended.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of fenoverine for various 5-HT receptor subtypes.

Objective: To quantify the affinity of fenoverine for specific 5-HT receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293, CHO cells).

-

A suitable radioligand for each receptor subtype with high affinity and specificity (see Table 1 for examples).

-

Fenoverine stock solution of known concentration.

-

Assay buffer (specific composition depends on the receptor subtype).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Incubation Setup: In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of fenoverine. Include wells for total binding (no fenoverine) and non-specific binding (radioligand plus a saturating concentration of an unlabeled competitor).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fenoverine concentration. Determine the IC50 value from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether fenoverine acts as an agonist, antagonist, or inverse agonist at a particular 5-HT receptor.

Objective: To measure changes in intracellular calcium concentration in response to fenoverine, indicating activation or inhibition of Gq-coupled 5-HT receptors.

Materials:

-

Cell line stably expressing the Gq-coupled 5-HT receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Fenoverine stock solution.

-

Known 5-HT receptor agonist and antagonist for the specific subtype.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Methodology:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.

-

Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Compound Addition and Measurement:

-

Agonist Mode: Inject varying concentrations of fenoverine into the wells and immediately measure the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of fenoverine for a specific period. Then, inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the fluorescence change. A decrease in the agonist-induced signal indicates antagonist activity.

-

-

Data Analysis: For agonist activity, plot the peak fluorescence change against the fenoverine concentration to determine the EC50 and Emax. For antagonist activity, plot the inhibition of the agonist response against the fenoverine concentration to determine the IC50.

Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to fenoverine, indicating activation or inhibition of Gs-coupled (e.g., 5-HT4, 6, 7) or Gi-coupled (e.g., 5-HT1, 5) receptors.

Materials:

-

Cell line stably expressing the Gs- or Gi-coupled 5-HT receptor of interest.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

Fenoverine stock solution.

-

Known 5-HT receptor agonist and antagonist for the specific subtype.

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

-

Cell lysis buffer.

Methodology:

-

Cell Treatment:

-

Gs-coupled (Agonist Mode): Treat cells with varying concentrations of fenoverine.

-

Gi-coupled (Agonist Mode): Treat cells with varying concentrations of fenoverine in the presence of forskolin.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of fenoverine, then stimulate with a known agonist (for Gs) or a known agonist plus forskolin (for Gi).

-

-

Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's protocol.

-

Data Analysis:

-

Gs Agonist: An increase in cAMP indicates agonist activity.

-

Gi Agonist: A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

-

Calculate EC50/IC50 and Emax from the dose-response curves.

-

Section 3: Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways for fenoverine's interaction with serotonin receptors and generalized experimental workflows.

Caption: Hypothetical Gq-coupled signaling pathway for fenoverine at a 5-HT2 receptor.

Caption: Hypothetical Gi-coupled signaling pathway for fenoverine at a 5-HT1 receptor.

Caption: Generalized experimental workflow for a radioligand binding assay.

Caption: Generalized workflow for a functional calcium flux assay.

Conclusion

The exploration of fenoverine's potential secondary action on serotonin receptors represents a promising avenue for expanding our understanding of its pharmacological profile and potentially uncovering new therapeutic uses. While direct evidence is currently lacking, the established role of serotonin in the gastrointestinal tract provides a strong rationale for this investigation. The experimental protocols and conceptual frameworks presented in this guide offer a clear and structured path forward for researchers to systematically investigate this hypothesis. The resulting data will be invaluable in determining the clinical significance of any such interaction and could ultimately lead to improved therapeutic strategies for functional gastrointestinal disorders.

References

In Vitro Characterization of Fenoverine's Antispasmodic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a potent antispasmodic agent demonstrating significant efficacy in the relaxation of smooth muscle.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Fenoverine's antispasmodic properties, with a focus on its mechanism of action, experimental protocols, and quantitative analysis. The primary mechanism of Fenoverine's action is the modulation of cellular calcium influx, acting as a calcium channel blocker.[1][2] This document synthesizes key findings from in vitro studies on various smooth muscle preparations and offers detailed methodologies for replicating and expanding upon this research.

Introduction

Spasmodic conditions of smooth muscle, particularly in the gastrointestinal tract, are a common clinical concern. Fenoverine has emerged as a valuable therapeutic agent for these conditions.[3] Understanding its precise mechanism of action at the cellular and tissue level is crucial for its optimal use and for the development of novel, more targeted antispasmodic drugs. In vitro studies provide a controlled environment to elucidate the pharmacological properties of compounds like Fenoverine, free from the complexities of systemic physiological responses. This guide will detail the in vitro evidence that establishes Fenoverine as a modulator of smooth muscle motility through its interference with cellular calcium flow.[1][4]

Mechanism of Action: A Calcium Channel Modulator

In vitro studies have consistently demonstrated that Fenoverine's primary antispasmodic effect stems from its ability to modulate calcium ion (Ca2+) dynamics within smooth muscle cells.[1][2] Unlike other spasmolytics, Fenoverine does not act as a muscarinic or opiate-receptor antagonist.[1] Its mechanism is centered on the regulation of calcium influx from the extracellular space and its release from intracellular stores, such as the sarcoplasmic reticulum.[1][2]

Fenoverine has been shown to inhibit both fast and slow Ca2+ channel currents in a concentration-dependent manner.[4][5] Notably, it exhibits a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mode of action.[5] This targeted action on calcium channels disrupts the excitation-contraction coupling in smooth muscle, leading to relaxation and the alleviation of spasms.

Signaling Pathway of Fenoverine's Antispasmodic Action

Caption: Fenoverine's mechanism of action on smooth muscle cells.

Quantitative Data: Inhibitory Effects of Fenoverine

The antispasmodic potency of Fenoverine has been quantified in various in vitro models. The following tables summarize the key inhibitory concentration (IC50) and inhibitory dose (ID50) values obtained from published studies.

Table 1: ID50 Values of Fenoverine on Induced Contractions in Isolated Rat Tissues [1]

| Tissue | Spasmogen | ID50 (M) |

| Rat Myometrium | Electrical Stimulation | 8.1 x 10⁻⁷ - 3.1 x 10⁻⁶ |

| Rat Colon | Electrical Stimulation | 8.1 x 10⁻⁷ - 3.1 x 10⁻⁶ |

| Rat Myometrium | Hyperpotassic Solution (K+) | 8.1 x 10⁻⁷ - 3.1 x 10⁻⁶ |

| Rat Colon | Hyperpotassic Solution (K+) | 5.0 x 10⁻⁵ |

| Rat Myometrium | Acetylcholine (in Ca²⁺-free medium) | 8.1 x 10⁻⁷ - 3.1 x 10⁻⁶ |

| Rat Colon | Acetylcholine (in Ca²⁺-free medium) | 8.1 x 10⁻⁷ - 3.1 x 10⁻⁶ |

Table 2: IC50 Values of Fenoverine on Calcium Channel Currents in Isolated Rat Smooth Muscle Cells [5]

| Tissue | Calcium Channel Type | Holding Potential (mV) | IC50 (µM) |

| Rat Portal Vein | Fast Ca²⁺ Channel | -70 | 7.5 |

| Rat Portal Vein | Slow Ca²⁺ Channel | -40 | 1.9 |

| Rat Myometrium | Slow Ca²⁺ Channel | -70 | 2.3 |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of Fenoverine's antispasmodic properties using isolated organ bath techniques.

Isolated Tissue Preparation

-

Animal Model: Male Wistar rats are a commonly used model.

-

Tissue Extraction: Tissues such as the colon, ileum, or myometrium are carefully excised and immediately placed in a physiological salt solution (PSS) to maintain viability.

-

Preparation: The tissue is cleaned of adherent connective and fatty tissues and cut into longitudinal or circular strips of appropriate size (e.g., 2-3 cm in length).

-

Mounting: One end of the tissue strip is attached to a fixed hook at the bottom of an organ bath, and the other end is connected to an isometric force transducer.

Isolated Organ Bath Setup and Procedure

-

Organ Bath: The mounted tissue is submerged in a temperature-controlled (typically 37°C) organ bath containing a PSS, such as Tyrode's or Krebs-Henseleit solution. The bath is continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram). During this time, the PSS is changed every 15-20 minutes.

-

Induction of Contraction: After equilibration, a spasmogen is added to the organ bath to induce a stable contraction. Common spasmogens include:

-

Potassium Chloride (KCl): High concentrations (e.g., 60-80 mM) cause depolarization-induced contractions by opening voltage-gated Ca²⁺ channels.

-

Acetylcholine (ACh) or Carbachol: These muscarinic agonists induce receptor-mediated contractions.

-

Electrical Field Stimulation (EFS): Induces neurally mediated contractions.

-

-

Application of Fenoverine: Once a stable contraction is achieved, cumulative concentrations of Fenoverine are added to the organ bath.

-

Data Recording: The isometric contractions are recorded using a data acquisition system. The inhibitory effect of Fenoverine is measured as the percentage reduction in the induced contraction.

-

Data Analysis: Concentration-response curves are plotted, and the IC50 or ID50 values are calculated to determine the potency of Fenoverine.

Physiological Salt Solutions

Table 3: Composition of Commonly Used Physiological Salt Solutions

| Component | Tyrode's Solution (g/L) | Krebs-Henseleit Solution (g/L) |

| NaCl | 8.0 | 6.9 |

| KCl | 0.2 | 0.35 |

| CaCl₂ | 0.2 | 0.28 |

| MgCl₂·6H₂O | 0.1 | - |

| MgSO₄·7H₂O | - | 0.29 |

| NaHCO₃ | 1.0 | 2.1 |

| NaH₂PO₄ | 0.05 | - |

| KH₂PO₄ | - | 0.16 |

| Glucose | 1.0 | 2.0 |

Note: The final pH of the solution should be adjusted to 7.4 by bubbling with 95% O₂ and 5% CO₂.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of antispasmodic compounds like Fenoverine.

Caption: Experimental workflow for in vitro antispasmodic assay.

Conclusion

The in vitro characterization of Fenoverine provides robust evidence for its mechanism of action as a calcium channel modulator with potent antispasmodic properties. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals. Further in vitro studies, potentially exploring the effects of Fenoverine on specific subtypes of calcium channels and its interaction with intracellular calcium release mechanisms, will continue to refine our understanding of this important therapeutic agent.

References

- 1. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of fenoverine, a modulator of smooth muscle motility, in capsules and in human plasma: application to dosage form stability and a pilot study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow. | Semantic Scholar [semanticscholar.org]

- 5. scilit.com [scilit.com]

Fenoverine: An In-Depth Technical Examination of Molecular Targets Beyond L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is an antispasmodic agent predominantly recognized for its inhibitory action on L-type calcium channels in smooth muscle cells, a mechanism central to its therapeutic effects in gastrointestinal disorders.[1] This technical guide delves into the existing scientific literature to explore the molecular targets of fenoverine beyond this primary mechanism. While comprehensive screening data remains limited in publicly accessible domains, this document synthesizes available preclinical evidence, providing a nuanced perspective on fenoverine's pharmacodynamics. The guide presents quantitative data on its effects on various calcium channel currents, details relevant experimental methodologies, and utilizes signaling pathway diagrams to illustrate its established and potential mechanisms of action.

Introduction

Fenoverine is a musculotropic spasmolytic agent that has been used in the management of gastrointestinal spasmodic conditions.[2] Its principal mechanism of action is the modulation of intracellular calcium concentration in smooth muscle cells, leading to muscle relaxation.[3] This is primarily achieved through the blockade of L-type voltage-gated calcium channels.[1] However, a thorough understanding of a drug's complete pharmacological profile is crucial for both optimizing its therapeutic use and anticipating potential off-target effects. This guide addresses the question of fenoverine's molecular interactions beyond its well-documented effect on L-type calcium channels.

Confirmed Molecular Targets: Voltage-Gated Calcium Channels

The most definitive data on fenoverine's molecular targets relate to its interaction with voltage-gated calcium channels. Electrophysiological studies have demonstrated that fenoverine inhibits both fast and slow calcium channel currents in a concentration-dependent manner.[4]

Quantitative Data: Inhibition of Calcium Channel Currents

The following table summarizes the inhibitory potency of fenoverine on different calcium channel currents in isolated smooth muscle cells from rat portal vein and myometrium.

| Cell Type | Current Type | Holding Potential | IC50 (µM) | Reference |

| Rat Portal Vein Smooth Muscle | Fast Ca2+ Channel | -70 mV | 7.5 | [4] |

| Rat Portal Vein Smooth Muscle | Slow Ca2+ Channel | -40 mV | 1.9 | [4] |

| Rat Pregnant Myometrium Smooth Muscle | Slow Ca2+ Channel | -70 mV | 2.3 | [4] |

These findings indicate that fenoverine is a potent inhibitor of both fast and slow calcium channel currents, with a somewhat higher affinity for the slow channels.[4] The different holding potentials used in these experiments help to distinguish between the different states of the channels, suggesting that fenoverine's inhibitory action is voltage-dependent.[4]

Experimental Protocols: Patch-Clamp Electrophysiology

The data presented above were obtained using the whole-cell patch-clamp technique.[4] A summary of the likely methodology is provided below.

Objective: To measure the effect of fenoverine on fast and slow voltage-gated calcium channel currents in isolated smooth muscle cells.

Cell Preparation:

-

Smooth muscle cells were enzymatically isolated from rat portal vein or pregnant rat myometrium.

-

The isolated cells were maintained in a physiological salt solution.

Electrophysiological Recording:

-

The whole-cell configuration of the patch-clamp technique was employed.

-

Glass micropipettes with a specific resistance were filled with an internal solution containing a cesium salt (to block potassium currents) and a calcium buffer (e.g., EGTA).

-

The external solution contained a barium or calcium salt as the charge carrier for the calcium channels.

-

Cells were held at different membrane potentials (holding potentials) to allow for the separation of fast and slow inactivating calcium currents.

-

Voltage steps were applied to elicit inward calcium currents, which were recorded before and after the application of varying concentrations of fenoverine.

Data Analysis:

-

The peak inward current at each fenoverine concentration was measured.

-

Concentration-response curves were generated by plotting the percentage of current inhibition against the fenoverine concentration.

-

The IC50 value, the concentration of fenoverine that produces 50% inhibition of the calcium current, was calculated from these curves.

Signaling Pathway Diagram: Inhibition of Voltage-Gated Calcium Channels

Investigated Molecular Targets with No Confirmed Interaction

Several studies have investigated whether fenoverine interacts with other common drug targets, particularly those involved in smooth muscle contraction and neurotransmission.

Muscarinic and Opioid Receptors

In vivo and in vitro studies have concluded that fenoverine does not act as a muscarinic or opiate-receptor antagonist.[5] This suggests that its spasmolytic effects are not mediated through direct blockade of these receptor systems, which are known to play a role in gastrointestinal motility.

| Target Class | Finding | Experimental Context | Reference |

| Muscarinic Receptors | No antagonist activity | In vivo (rabbit proximal colon) and in vitro (rabbit and rat colon, rat myometrium) studies showed no alteration of atropine's effects. | [5] |

| Opiate Receptors | No antagonist activity | Based on in vivo and in vitro test models. | [5] |

Serotonin Receptors

Some literature suggests a possible secondary action of fenoverine on serotonin receptors.[1] However, at present, there is a lack of direct, quantitative evidence from binding or functional assays to substantiate this claim. Further research is required to determine if fenoverine has any clinically relevant affinity for or activity at serotonin receptor subtypes.

Potential Intracellular Mechanisms of Action

The observation that fenoverine can inhibit acetylcholine-induced contractions in a calcium-free medium suggests a possible intracellular site of action.[5] This could involve the modulation of calcium release from intracellular stores or a direct interaction with components of the contractile machinery.

Intracellular Calcium Stores (Ryanodine and IP3 Receptors)

Smooth muscle contraction is also dependent on the release of calcium from intracellular stores, primarily mediated by ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[6][7] While it is plausible that fenoverine could modulate these channels, there is currently no direct experimental evidence to confirm such an interaction.

Calmodulin

Calmodulin is a key calcium-binding protein that, upon activation by calcium, initiates a cascade of events leading to smooth muscle contraction. A drug that antagonizes calmodulin could potentially induce smooth muscle relaxation independently of blocking calcium influx. While this is a theoretical possibility for fenoverine's action, especially in light of its effects in calcium-free conditions, direct calmodulin binding assays have not been reported in the available literature.

Experimental Workflow for Investigating Intracellular Targets

The following diagram outlines a potential experimental workflow to investigate fenoverine's effects on intracellular calcium release and calmodulin.

Conclusion and Future Directions

To provide a more complete picture of fenoverine's pharmacology, future research should prioritize comprehensive receptor and enzyme screening panels (e.g., using commercially available services like Eurofins' SafetyScreen or Cerep's BioPrint). Such studies would definitively identify or rule out any significant off-target interactions and would be invaluable for a more complete risk-benefit assessment and for uncovering potential new therapeutic applications for this compound.

References

- 1. What is Fenoverine used for? [synapse.patsnap.com]

- 2. Determination of fenoverine, a modulator of smooth muscle motility, in capsules and in human plasma: application to dosage form stability and a pilot study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenoverine inhibition of calcium channel currents in single smooth muscle cells from rat portal vein and myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Fenoverine: A Technical Whitepaper for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a non-anticholinergic antispasmodic agent with a primary mechanism of action centered on the modulation of calcium influx in smooth muscle cells. This document provides a comprehensive technical overview of Fenoverine, including its chemical identity, physicochemical properties, and detailed pharmacological profile. Special emphasis is placed on its mechanism of action as a voltage-dependent calcium channel inhibitor. This guide also outlines detailed experimental protocols for assessing its activity and presents its pharmacokinetic profile, offering a valuable resource for researchers and professionals involved in drug development.

Chemical Identity and Properties

Fenoverine is chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone |

| Synonyms | Spasmopriv |

| CAS Number | 37561-27-6 |

| Molecular Formula | C₂₆H₂₅N₃O₃S |

| Molecular Weight | 459.56 g/mol |

| Melting Point | 141-142 °C |

| Boiling Point | 671.8 ± 55.0 °C (Predicted) |

| Solubility | Practically insoluble in water; slightly soluble in ethanol and methanol; freely soluble in 0.1N HCl.[1] |

| pKa | 6.47 ± 0.10 (Predicted) |

| LogP | 4.30320 |

Pharmacology

Mechanism of Action

Fenoverine exerts its spasmolytic effect by acting as a synchronizer of smooth muscle motility.[2] Its primary mechanism involves the inhibition of calcium ion influx through voltage-dependent calcium channels in smooth muscle cells.[3][4][5] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to muscle relaxation and alleviation of spasms.[5][6] Fenoverine has been shown to inhibit both fast and slow calcium channel currents in a concentration-dependent manner.[3][7] Notably, it displays a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of action.[3]

Signaling Pathway

The signaling pathway for Fenoverine's action on smooth muscle cells is depicted below. The process begins with the depolarization of the cell membrane, which activates voltage-gated calcium channels. Fenoverine blocks these channels, preventing the influx of extracellular calcium. This, in turn, inhibits the formation of the Ca²⁺-Calmodulin complex, which is necessary for the activation of Myosin Light Chain Kinase (MLCK). Without MLCK activation, myosin light chains are not phosphorylated, and the interaction between actin and myosin, which is required for muscle contraction, is prevented.

Pharmacodynamics

In vitro studies have demonstrated Fenoverine's ability to inhibit contractions in isolated smooth muscle preparations from various tissues, including the rat ileum and myometrium.[2][3] The inhibitory concentrations (IC₅₀) for Fenoverine on calcium channel currents are presented in the following table.

| Tissue | Channel Type | Holding Potential | IC₅₀ (µM) |

| Rat Portal Vein Smooth Muscle | Fast Ca²⁺ Channel | -70 mV | 7.5[3] |

| Rat Portal Vein Smooth Muscle | Slow Ca²⁺ Channel | -40 mV | 1.9[3] |

| Rat Myometrium | Slow Ca²⁺ Channel | -70 mV | 2.3[3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of Fenoverine on voltage-gated calcium channels in isolated smooth muscle cells.

Workflow Diagram:

Methodology:

-

Cell Preparation: Single smooth muscle cells are enzymatically isolated from the desired tissue (e.g., rat portal vein or myometrium).

-

Recording Solutions:

-

External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 5 ATP-Mg, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Glass microelectrodes with a resistance of 2-5 MΩ are used.

-

Cells are held at a specific holding potential (e.g., -70 mV or -40 mV) to isolate different types of calcium channels.

-

Depolarizing pulses are applied to elicit calcium currents.

-

-

Drug Application: Fenoverine is dissolved in the external solution and perfused over the cell at various concentrations.

-

Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are plotted to determine the IC₅₀ value.

Isolated Organ Bath Assay

This protocol is used to evaluate the functional effect of Fenoverine on smooth muscle contractility.

Workflow Diagram:

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum) is dissected and cleaned.[8]

-

Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C) containing a physiological salt solution (e.g., Tyrode's solution) and aerated with 95% O₂ and 5% CO₂.[8]

-

Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., acetylcholine, histamine, or a high potassium solution) is added to induce a stable contraction.

-

Fenoverine is added to the bath in a cumulative manner, and the relaxation response is recorded.

-

-

Data Analysis: The relaxation is expressed as a percentage of the initial contraction. Concentration-response curves are constructed to determine the potency of Fenoverine.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Fenoverine is well-absorbed after oral administration.[9] Information regarding its metabolism suggests the involvement of cytochrome P450 enzymes.[4] The primary routes of elimination are through metabolism followed by renal and biliary excretion.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Fenoverine in humans after oral administration.

| Parameter | Value |

| Bioavailability | Well-absorbed orally[9] |

| T½ (Distribution) | 0.87 h[5] |

| T½ (Elimination) | 49.5 h[5] |

| Volume of Distribution (Vd/F) | 4789 L[5] |

| Clearance (CL/F) | 67 L/h[5] |

Clinical Use and Drug Interactions

Fenoverine is primarily indicated for the treatment of gastrointestinal spasms, including those associated with Irritable Bowel Syndrome (IBS).[5]

Potential drug interactions may occur with other calcium channel blockers, potentially leading to hypotension.[4] Co-administration with anticholinergic drugs may increase the risk of side effects such as dry mouth and blurred vision.[4] Caution is also advised when co-administering with drugs that are metabolized by or are inducers/inhibitors of cytochrome P450 enzymes, as this may alter the plasma concentration of Fenoverine.[4]

Conclusion